molecular formula C9H7Cl2F3 B14286887 Benzene, (2,2-dichloro-3,3,3-trifluoropropyl)- CAS No. 115395-69-2

Benzene, (2,2-dichloro-3,3,3-trifluoropropyl)-

Cat. No.: B14286887
CAS No.: 115395-69-2
M. Wt: 243.05 g/mol
InChI Key: WYHIRPQRXSCUTJ-UHFFFAOYSA-N
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Description

Benzene, (2,2-dichloro-3,3,3-trifluoropropyl)- is an organic compound with the molecular formula C₉H₇Cl₂F₃. It is a derivative of benzene, where the benzene ring is substituted with a 2,2-dichloro-3,3,3-trifluoropropyl group. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, (2,2-dichloro-3,3,3-trifluoropropyl)- typically involves the reaction of benzene with 2,2-dichloro-3,3,3-trifluoropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

C6H6+Cl2CCH2CF3AlCl3C6H5CH2CCl2CF3\text{C}_6\text{H}_6 + \text{Cl}_2\text{CCH}_2\text{CF}_3 \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{CH}_2\text{CCl}_2\text{CF}_3 C6​H6​+Cl2​CCH2​CF3​AlCl3​​C6​H5​CH2​CCl2​CF3​

Industrial Production Methods

In an industrial setting, the production of Benzene, (2,2-dichloro-3,3,3-trifluoropropyl)- involves large-scale reactions using continuous flow reactors. The process ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst.

Chemical Reactions Analysis

Types of Reactions

Benzene, (2,2-dichloro-3,3,3-trifluoropropyl)- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to remove halogen atoms, forming simpler hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Major Products Formed

    Nucleophilic Substitution: Phenol derivatives or ethers.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Hydrocarbons with fewer halogen atoms.

Scientific Research Applications

Benzene, (2,2-dichloro-3,3,3-trifluoropropyl)- is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: In studies involving the interaction of halogenated compounds with biological systems.

    Industry: Used in the manufacture of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,2-dichloro-3-ethyl-
  • 1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene
  • 3-Phenyl-1,1,1-trifluoropropan-2-one

Uniqueness

Benzene, (2,2-dichloro-3,3,3-trifluoropropyl)- is unique due to the presence of both chlorine and fluorine atoms on the propyl side chain, which imparts distinct chemical reactivity and physical properties. This makes it a valuable compound in various applications where specific interactions with other molecules are required.

Properties

115395-69-2

Molecular Formula

C9H7Cl2F3

Molecular Weight

243.05 g/mol

IUPAC Name

(2,2-dichloro-3,3,3-trifluoropropyl)benzene

InChI

InChI=1S/C9H7Cl2F3/c10-8(11,9(12,13)14)6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

WYHIRPQRXSCUTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(F)(F)F)(Cl)Cl

Origin of Product

United States

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